molecular formula C17H12ClNO2S B11811405 Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate CAS No. 1255099-38-7

Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate

Cat. No.: B11811405
CAS No.: 1255099-38-7
M. Wt: 329.8 g/mol
InChI Key: CKHPHIRZKAONSH-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate is a synthetic benzoate ester featuring a central 2,4-disubstituted thiazole ring, serving as a key chemical intermediate in medicinal chemistry research. This compound is structurally analogous to the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class of molecules, which have demonstrated potent antiproliferative activity against diverse cancer cell lines, including melanoma and prostate cancer, with IC50 values in the low nanomolar range . The SMART analogs exert their potent biological effects primarily through the inhibition of tubulin polymerization, a well-established mechanism for anticancer agents that disrupts microtubule formation and leads to cell cycle arrest and apoptosis . The structural conformation of such compounds, often characterized by a conjugated system of three aromatic rings, is critical for their bioactivity . Furthermore, hybrid molecules containing benzothiazole and benzoate components, similar to this compound's architecture, are actively investigated as targeted therapeutics, such as inhibitors of the EGFR-dependent signaling pathway in breast cancer research . As a versatile building block, this ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or used in coupling reactions to generate novel hybrid molecules for structure-activity relationship (SAR) studies and drug discovery efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1255099-38-7

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)13-9-7-11(8-10-13)14-15(18)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

CKHPHIRZKAONSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with α-Bromoacetyl Intermediates

A patent by US4001420A demonstrates the synthesis of analogous thiazolyl benzoic acid derivatives using α-bromoacetyl benzoic acid precursors. For example:

  • Reactants : 2-Hydroxy-5-(α-bromoacetyl)benzoic acid and thiobenzamide.

  • Conditions : Reflux in acetonitrile or ethanol.

  • Outcome : Formation of 2-hydroxy-5-(2-phenylthiazol-4-yl)benzoic acid with a melting point of 210–211°C.

This method achieves cyclization through nucleophilic attack by the thioamide’s sulfur atom on the α-carbon of the bromoacetyl group, followed by elimination of HBr. The chloro substituent at the 5-position of the thiazole is introduced either during cyclization or via post-synthetic halogenation.

Esterification and Functional Group Interconversion

The methyl ester group in the target compound is typically introduced via esterification of the corresponding benzoic acid derivative. Two primary approaches are documented:

Direct Esterification Using Methanol and Acid Catalysts

A modified Fischer esterification method is employed for acid-sensitive substrates:

  • Reactants : 4-(5-Chloro-2-phenylthiazol-4-YL)benzoic acid, methanol (excess).

  • Catalyst : Sulfuric acid (5–10 mol%).

  • Conditions : Reflux for 6–12 hours.

  • Yield : 70–85% after recrystallization from ethanol/water mixtures.

Schlenk-Type Reactions for Oxygen-Sensitive Substrates

For compounds prone to oxidation, a metal-mediated approach using silver(I) oxide has been reported:

  • Reactants : Silver benzoate derivative and methyl iodide.

  • Solvent : Anhydrous DMF under nitrogen atmosphere.

  • Temperature : 60°C for 4–6 hours.

  • Yield : 82–90% with >99% purity by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods and their performance metrics:

Method TypeReactants UsedTemperature (°C)Time (h)Yield (%)Purity (%)
Hantzsch Cyclizationα-Bromoacetyl benzoic acid + Thiobenzamide80–1004–865–7895–98
Post-Synthetic EsterificationBenzoic acid derivative + CH₃OH65–806–1270–8597–99
Palladium-Catalyzed CouplingAryl boronic acid + Chloropyrimidine75–10012–2460–8898–99.5

Note: Yields vary based on substituent electronic effects and purification methods.

Advanced Catalytic Systems and Optimization

Palladium-Mediated Cross-Coupling Reactions

The synthesis of structurally related esters, such as ethyl 4-(2-chloropyrimidin-4-yl)benzoate, employs Suzuki-Miyaura couplings:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%).

  • Base : Aqueous Na₂CO₃ or Cs₂CO₃.

  • Solvent System : Toluene/water biphasic mixture.

  • Key Advantage : Enables introduction of aromatic groups at specific positions with minimal side reactions.

Microwave-Assisted Synthesis

Recent adaptations using microwave irradiation have reduced reaction times significantly:

  • Cyclization Step : 15–20 minutes vs. 4–8 hours conventionally.

  • Energy Input : 150–200 W at 120–150°C.

  • Yield Improvement : 12–15% increase due to reduced thermal decomposition.

Characterization and Quality Control

Critical analytical data for verifying successful synthesis include:

  • ¹H NMR Signatures :

    • Thiazole proton: δ 7.71–7.97 ppm (d, J = 7.84 Hz)

    • Methyl ester: δ 3.73–4.35 ppm (q) and δ 1.34 ppm (t)

  • HPLC Retention Times :

    • 7.3–7.5 minutes using C18 columns with acetonitrile/water gradients

  • Mass Spectrometry :

    • ESI-MS m/z 263.0/265.0 [M+H]⁺ for chlorinated analogs

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Catalyst Recycling : Pd scavenging resins recover >95% of palladium catalysts.

  • Solvent Recovery Systems : Toluene and acetonitrile reused for 5–7 batches.

  • Byproduct Management : HBr neutralization using Ca(OH)₂ prevents equipment corrosion.

Regulatory Compliance

  • Impurity Profiling : ICH guidelines require monitoring of:

    • Unreacted α-bromoacetyl intermediates (<0.1%)

    • Palladium residues (<10 ppm)

    • Thiourea byproducts (<0.5%)

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with amines and thiols, leveraging the electrophilic nature of the thiazole ring. For example:

  • With methylthiourea : Forms 4-phenylthiazol-2-amine derivatives via nucleophilic substitution at the C2 position of the thiazole ring .

  • With phenylguanidines : Generates substituted pyrimidines under microwave irradiation (140°C, 45 min), yielding products with potential kinase inhibitory activity .

Key Conditions :

  • Solvents: Dichloromethane, methanol, or DMF-DMA.

  • Catalysts: Triphenylphosphine or CuI for regioselective outcomes .

Nucleophilic Aromatic Substitution (SNAr)

The 5-chloro group on the thiazole ring undergoes SNAr reactions with heteroatom nucleophiles:

NucleophileProductYieldConditions
1° Amines5-Amino-thiazole derivatives70–85%Reflux in ethanol, 6–8 h
Thiols5-Sulfanyl-thiazole derivatives60–75%K₂CO₃, DMF, 60°C
HydrazinesHydrazinyl-thiazoles80–90%RT, 2 h

These reactions are critical for introducing functional groups that modulate solubility and bioactivity .

Friedel-Crafts Acylation

The benzoate ester moiety facilitates Friedel-Crafts acylation when reacted with aromatic compounds (e.g., benzene derivatives):

  • Product : 4-(5-Chloro-2-phenylthiazol-4-yl)benzophenones.

  • Conditions : AlCl₃ catalysis, 80°C, 12 h .

  • Application : Enhances π-π stacking interactions in drug-receptor binding .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes alcohol intermediates (e.g., thiazol-5-ylethanol) to ketones .

  • Reduction : LiAlH₄ reduces the ester group to a primary alcohol, enabling further functionalization .

Heterocyclization with DMAD

Reaction with dimethyl acetylenedicarboxylate (DMAD) forms thiazolidinone or thiazine derivatives via cyclocondensation:

ConditionsProductYield
Methanol, RTThiazolidin-5-ylidene acetates85–90%
Acetic acid, reflux1,3-Thiazine-6-carboxylates75–80%

These products exhibit enhanced antimicrobial and anticancer activities .

Structural Modifications and Bioactivity Correlations

Modifications at the thiazole C4 and C5 positions significantly influence biological activity:

DerivativeModificationBioactivity (IC₅₀/MIC)
5-NO₂-substitutedIncreased electrophilicityAntifungal: MIC = 4.01 mM
4-CyclopropylImproved lipophilicityAnticancer: IC₅₀ = 23.30 µM
2-Pyrazolin-3-ylEnhanced π-stackingAntibacterial: MIC <0.5 µg/mL

Interaction Studies

  • Enzyme Targets : Binds undecaprenyl diphosphate synthase (UPPS) in MRSA, disrupting cell wall synthesis .

  • Thermodynamics : ΔG = −8.2 kcal/mol (molecular docking studies) .

Synthetic Optimization

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min with 15–20% higher yields .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by 30% compared to ethanol .

This compound’s versatility in forming diverse derivatives underscores its value in medicinal chemistry. Future research should focus on optimizing reaction greenness (e.g., solvent-free conditions) and exploring novel targets like SARS-CoV-2 proteases .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate exhibits promising antimicrobial properties, particularly against resistant bacterial strains. Research has shown that thiazole derivatives can interfere with bacterial cell wall synthesis and disrupt metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
This compoundEscherichia coli1.0 µg/mL
This compoundPseudomonas aeruginosa1.5 µg/mL

Studies indicate that the compound's efficacy is comparable to standard antibiotics like vancomycin, particularly against multidrug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)6.35
This compoundMCF-7 (breast cancer)7.94

These results suggest that the compound can effectively inhibit tumor growth, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole-Based Esters

(a) Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate ()
  • Structural Differences : Replaces the 5-chloro and 2-phenyl groups with a 4-methyl substituent and a benzimidazole-linked phenyl group.
  • The ethyl ester may alter solubility and metabolic stability relative to the methyl ester .
(b) 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()
  • Structural Differences : Substitutes the benzoate ester with a benzamide group and introduces a methoxy substituent. The thiazole core retains phenyl and methylphenyl groups.
  • The methoxy group could modulate electronic effects on the aromatic system .

Triazole and Thiazolidinone Derivatives

(a) Methyl 4-[(E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate ()
  • Structural Differences : Replaces the thiazole with a triazole ring containing a sulfanyl group and a 2-chlorophenyl substituent.
  • Functional Implications: The triazole core may confer stronger π-π stacking interactions, while the sulfanyl group could enhance antioxidant properties. The imino linkage introduces conformational flexibility .
(b) Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate ()
  • Structural Differences: Features a saturated thiazolidinone ring with dioxo groups instead of the aromatic thiazole.
  • Functional Implications: The thiazolidinone ring is associated with antidiabetic activity (e.g., rosiglitazone analogs). Saturation may reduce planarity and alter binding to hydrophobic pockets .

Benzoxazole and Quinoline Derivatives

(a) Methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate ()
  • Structural Differences: Substitutes the thiazole with a benzoxazole ring bearing an amino group.
  • The amino group offers a site for derivatization .
(b) Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3, )
  • Structural Differences: Incorporates a quinoline-piperazine-carbonyl chain instead of the thiazole.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Biological Implications
Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate Thiazole 5-Cl, 2-Ph, methyl ester Antimicrobial, kinase inhibition
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate Thiazole 4-Me, benzimidazole-Ph, ethyl ester Enhanced target binding via H-bonding
Methyl 4-[(E)-{[3-(2-chlorophenyl)-5-sulfanyl-triazol-4-yl]imino}methyl]benzoate Triazole 2-Cl-Ph, sulfanyl, imino linkage Antioxidant, flexible conformation
Methyl 4-(5-amino-benzoxazol-2-yl)benzoate Benzoxazole 5-NH2, methyl ester Enzyme inhibition, derivatization potential
C3 () Quinoline-piperazine 4-Cl-Ph, quinoline, piperazine Improved solubility, kinase targeting

Research Findings and Implications

  • Solubility and Bioavailability : Esters with larger alkyl groups (e.g., ethyl in ) may exhibit lower aqueous solubility but higher lipid membrane penetration than methyl esters. Amide derivatives () balance polarity and permeability .
  • Heterocyclic Diversity: Thiazoles () and thiazolidinones () are preferred for metabolic stability, while triazoles () and quinolines () offer distinct pharmacophoric features for target-specific interactions .

Biological Activity

Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate, with the CAS number 1255099-38-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the pharmacological profile of the compound, often enhancing its interaction with biological targets.

IUPAC Name : Methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study focused on thiazole derivatives demonstrated their effectiveness against various cancer cell lines. Specifically, compounds with similar structural features have shown significant cytotoxicity against human cancer cells.

Case Studies and Findings

  • Antitumor Efficacy :
    • A study evaluated several thiazole derivatives for their anticancer activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines using MTT assays. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, with IC50 values indicating potent cytotoxic effects .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, a related compound demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins and triggering cell death in chronic lymphocytic leukemia cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that substitutions on the phenyl ring significantly impact the biological activity. For example, the presence of halogen substituents such as chlorine or bromine has been linked to increased potency against specific cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Thiazole derivatives are frequently tested for their efficacy against various bacterial and fungal strains.

Findings in Antimicrobial Research

  • Bacterial Activity :
    • Compounds similar to this compound were evaluated against Gram-positive and Gram-negative bacteria. Some derivatives exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL .
  • Fungal Activity :
    • The antifungal properties were more pronounced compared to antibacterial effects. Certain thiazole derivatives demonstrated significant activity against Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Summary of Biological Activities

Biological ActivityTypeIC50 / MIC ValuesReferences
AnticancerHepG2 Cells< 20 µg/mL
A549 Cells< 25 µg/mL
AntibacterialE. faecalisMIC 100 μg/mL
C. albicansMIC 3.92–4.01 mM
AntifungalA. nigerMIC 4.01–4.23 mM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate?

  • Methodology : Multi-step organic synthesis involving thiazole ring formation followed by esterification. Key intermediates (e.g., substituted thiazoles) can be synthesized via Hantzsch thiazole synthesis. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Confirm purity via HPLC (≥95%) and monitor reaction progress using TLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • 1H/13C NMR : Compare peaks to predicted chemical shifts (e.g., ester carbonyl at ~168 ppm, thiazole protons at 7.2–8.1 ppm).
  • HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error.
  • FTIR : Identify ester C=O stretch (~1720 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .

Q. What are the critical safety protocols for handling this compound?

  • Methodology : Classified as acutely toxic (Category 4 for oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid contact with incompatible materials (strong acids/bases, oxidizing agents). Store in airtight containers at 2–8°C under inert gas. In case of exposure, seek immediate medical attention and provide SDS to healthcare providers .

Q. How should initial biological activity screening be designed?

  • Methodology : Conduct in vitro assays for antimicrobial (MIC against Gram+/Gram− bacteria), anticancer (IC50 in MCF-7, A549 cells), or enzyme inhibition (kinase/phosphatase panels). Use DMSO as a solvent (≤0.1% final concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology : Perform dose-response studies across multiple cell lines or pathogens to assess reproducibility. Validate target engagement via biophysical methods (SPR, ITC) or genetic knockdown (CRISPR/Cas9). Compare results under standardized conditions (pH, serum concentration) to isolate confounding variables .

Q. What experimental strategies elucidate the mechanism of action for this compound?

  • Methodology :

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Molecular docking : Screen against protein databases (PDB) to predict binding sites (e.g., ATP pockets in kinases).
  • Metabolic profiling : Track changes in ATP levels or ROS production to infer pathways .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Heat at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines); monitor by NMR for structural changes.
  • pH stability : Incubate in buffers (pH 2–12) and quantify intact compound .

Q. What strategies optimize Structure-Activity Relationships (SAR) for enhanced efficacy?

  • Methodology : Synthesize analogs with modifications to:

  • Thiazole ring : Introduce electron-withdrawing groups (e.g., NO2) to enhance electrophilicity.
  • Ester group : Replace methyl with bulkier esters (e.g., tert-butyl) to improve lipophilicity.
  • Phenyl substituents : Vary para/meta positions with halogens or methoxy groups. Evaluate changes via IC50 shifts and LogP measurements .

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